molecular formula C12H16BrNO B8152075 1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine

1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine

Cat. No.: B8152075
M. Wt: 270.17 g/mol
InChI Key: JPOYBBAROYQOBP-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine is a chemical compound that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound features a bromo-substituted phenyl group attached to an azetidine ring, which is further substituted with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromo-4-methylbenzyl chloride with 3-methoxyazetidine under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents may vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine can undergo various chemical reactions, including:

  • Oxidation: The bromo-substituted phenyl group can be oxidized to form a corresponding phenol derivative.

  • Reduction: The azetidine ring can be reduced to form a corresponding amine.

  • Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-Bromo-4-methylphenol

  • Reduction: 3-Methoxyazetidineamine

  • Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine has several scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine can be compared with other similar compounds, such as:

  • 1-[(3-Chloro-4-methylphenyl)methyl]-3-methoxyazetidine: Similar structure but with a chlorine substituent instead of bromine.

  • 1-[(3-Bromo-4-ethylphenyl)methyl]-3-methoxyazetidine: Similar structure but with an ethyl group instead of a methyl group on the phenyl ring.

  • 1-[(3-Bromo-4-methylphenyl)methyl]-3-ethoxyazetidine: Similar structure but with an ethoxy group instead of a methoxy group on the azetidine ring.

Properties

IUPAC Name

1-[(3-bromo-4-methylphenyl)methyl]-3-methoxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9-3-4-10(5-12(9)13)6-14-7-11(8-14)15-2/h3-5,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOYBBAROYQOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CC(C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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